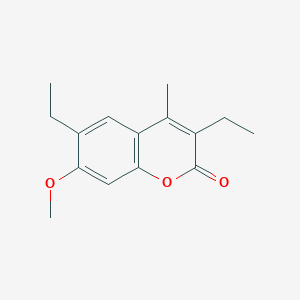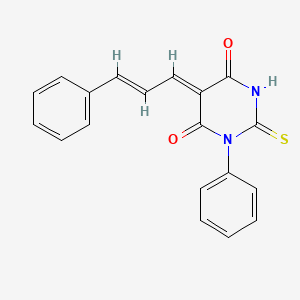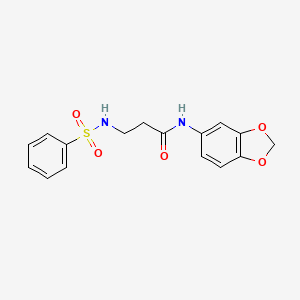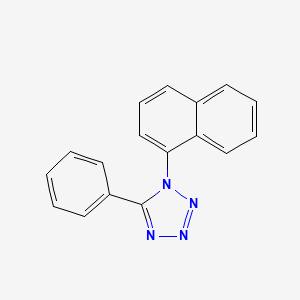
3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst.
-
Starting Materials
- Phenol derivative (e.g., 3,6-diethyl-7-methoxyphenol)
- β-Keto ester (e.g., ethyl acetoacetate)
-
Reaction Conditions
- Acid catalyst (e.g., sulfuric acid or hydrochloric acid)
- Elevated temperature (typically around 100-150°C)
- Solvent-free or using a minimal amount of solvent
-
Procedure
- The phenol derivative and β-keto ester are mixed with the acid catalyst.
- The mixture is heated to the desired temperature and maintained for several hours.
- The reaction mixture is then cooled, and the product is isolated through crystallization or extraction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, improved safety, and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact.
化学反应分析
Types of Reactions
3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone structure into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium, elevated temperature
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent (e.g., ethanol or tetrahydrofuran), room temperature or slightly elevated temperature
-
Substitution
- Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
- Conditions: Solvent (e.g., acetic acid), room temperature or slightly elevated temperature
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
科学研究应用
3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its chromenone structure is known to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting materials.
Biological Studies: Researchers study the compound’s effects on cellular processes and its potential as a fluorescent probe for imaging applications.
Industrial Applications: The compound is used in the synthesis of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of 3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.
Antimicrobial Activity: It can disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
相似化合物的比较
3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-methyl-2H-chromen-2-one: Lacks the diethyl and methoxy substituents, resulting in different chemical and biological properties.
7-methoxy-4-methyl-2H-chromen-2-one: Similar structure but without the diethyl groups, affecting its reactivity and applications.
3,6-dimethyl-7-methoxy-2H-chromen-2-one: Contains methyl groups instead of ethyl groups, leading to variations in its physical and chemical behavior.
属性
IUPAC Name |
3,6-diethyl-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-5-10-7-12-9(3)11(6-2)15(16)18-14(12)8-13(10)17-4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOCGFSQJQWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=O)C(=C2C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-fluorophenyl)methyl]-2-phenylacetamide](/img/structure/B5826726.png)

![9-N-(2,5-dimethylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5826757.png)
![3-CYCLOHEXYL-1-[(CYCLOHEXYLCARBAMOYL)AMINO]UREA](/img/structure/B5826763.png)



![3-[2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5826791.png)

![2-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5826797.png)
![N-cyclohexyl-2-{[(4-methylphenyl)amino]carbonothioyl}hydrazinecarboxamide](/img/structure/B5826805.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5826806.png)
![2-(3-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5826818.png)

